(5-amino-1-phenylpyrazol-4-yl)-N,N-bisbenzylcarboxamide
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Overview
Description
(5-amino-1-phenylpyrazol-4-yl)-N,N-bisbenzylcarboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an amino group at position 5 and a phenyl group at position 1 of the pyrazole ring, along with a bisbenzylcarboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-amino-1-phenylpyrazol-4-yl)-N,N-bisbenzylcarboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of hydrazines with 1,3-dicarbonyl compounds, α, β -acetylenic aldehydes, β -ketonitriles, or ynones to form the pyrazole ring.
Introduction of the Amino Group: The amino group is introduced at position 5 of the pyrazole ring through various substitution reactions.
Attachment of the Phenyl Group: The phenyl group is attached to position 1 of the pyrazole ring through electrophilic aromatic substitution reactions.
Formation of the Bisbenzylcarboxamide Moiety: The final step involves the reaction of the pyrazole derivative with benzyl chloroformate in the presence of a base to form the bisbenzylcarboxamide moiety.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amino compound.
Substitution: The compound can undergo various substitution reactions, particularly at the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
(5-amino-1-phenylpyrazol-4-yl)-N,N-bisbenzylcarboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-amino-1-phenylpyrazol-4-yl)-N,N-bisbenzylcarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
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Properties
Molecular Formula |
C24H22N4O |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
5-amino-N,N-dibenzyl-1-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C24H22N4O/c25-23-22(16-26-28(23)21-14-8-3-9-15-21)24(29)27(17-19-10-4-1-5-11-19)18-20-12-6-2-7-13-20/h1-16H,17-18,25H2 |
InChI Key |
CUAVWNSVHDUGBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=C(N(N=C3)C4=CC=CC=C4)N |
Origin of Product |
United States |
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